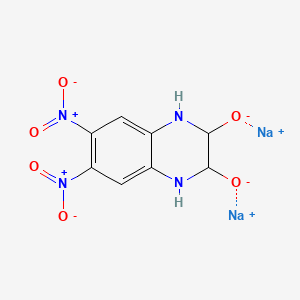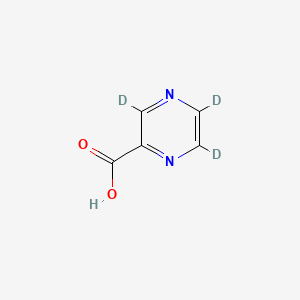
Pyrazinecarboxylic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic Acid-d3, also known as [2H3]-Pyrazinecarboxylic Acid, is a deuterated form of pyrazinecarboxylic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which makes it useful as a stable isotope-labeled compound in various scientific research applications. This compound is a colorless to pale yellow crystalline powder that is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method is to use deuterated reagents to replace the hydrogen atoms in pyrazinecarboxylic acid with deuterium. For example, the reaction of pyrazinecarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to other pyrazine derivatives.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce various pyrazine derivatives with different functional groups .
Applications De Recherche Scientifique
Pyrazinecarboxylic Acid-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Pyrazinecarboxylic Acid-d3 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to trace the movement and transformation of the compound in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form of Pyrazinecarboxylic Acid-d3, used in similar applications but without the stable isotope labeling.
2,3-Pyrazinedicarboxylic Acid: A related compound with two carboxyl groups, used in the synthesis of coordination complexes and other derivatives
3-Hydroxy-2-quinoxalinecarboxylic Acid: Another derivative with a hydroxyl group, used in the synthesis of metal complexes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The stable isotope labeling allows for precise tracking and analysis of the compound in various processes, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C5H4N2O2 |
|---|---|
Poids moléculaire |
127.12 g/mol |
Nom IUPAC |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
Clé InChI |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |
SMILES canonique |
C1=CN=C(C=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


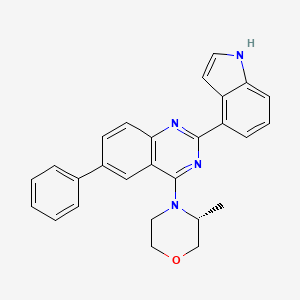

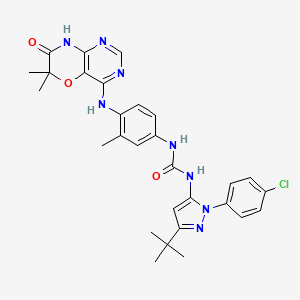

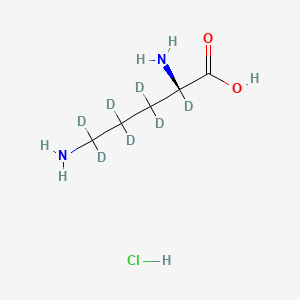
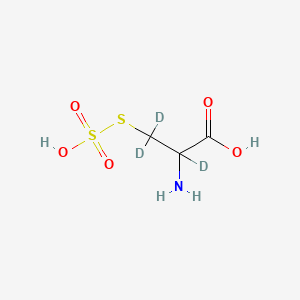
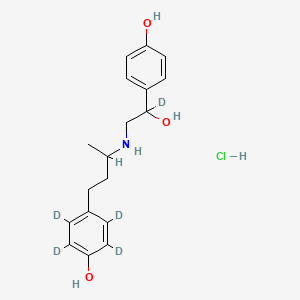
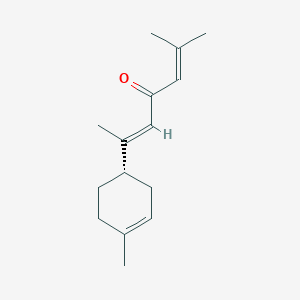
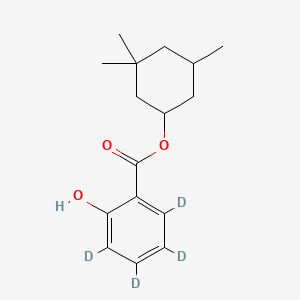
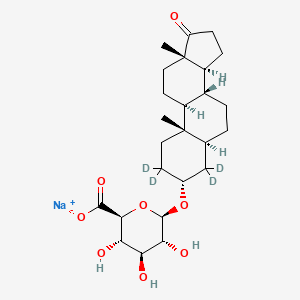
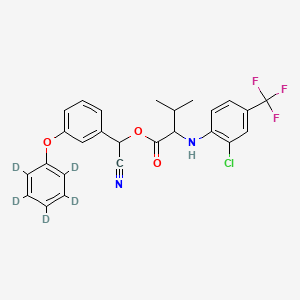
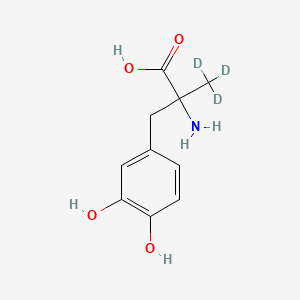
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
